
Cyanamide, (4,6-diethyl-2-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- is an organic compound with the molecular formula C₉H₁₃N₃. This compound is a derivative of cyanamide, featuring a pyrimidine ring substituted with diethyl groups at the 4 and 6 positions. It is widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (4,6-diethyl-2-pyrimidinyl)- typically involves the reaction of 4,6-diethyl-2-pyrimidinamine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of Cyanamide, (4,6-diethyl-2-pyrimidinyl)- involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. This method is efficient and cost-effective, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions yield amines and other reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include urea derivatives, amines, and substituted pyrimidines .
Applications De Recherche Scientifique
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Cyanamide, (4,6-diethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting metabolic pathways. The compound’s nitrile group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
Dicyandiamide: Employed in the production of melamine and other chemicals.
Melamine: Utilized in the manufacture of plastics and resins.
Uniqueness
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .
Propriétés
Numéro CAS |
101478-12-0 |
|---|---|
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
(4,6-diethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C9H12N4/c1-3-7-5-8(4-2)13-9(12-7)11-6-10/h5H,3-4H2,1-2H3,(H,11,12,13) |
Clé InChI |
NTKMPIDWDSRUMW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)NC#N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)
![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)

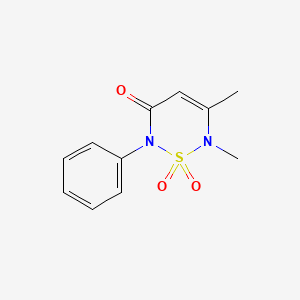
![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
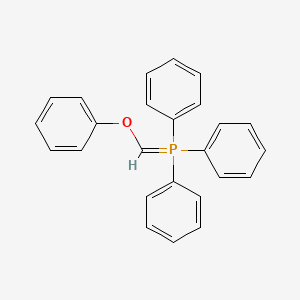
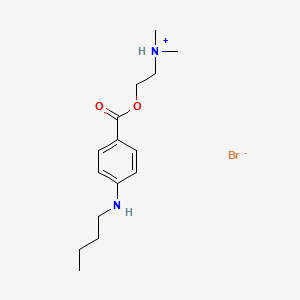
![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)
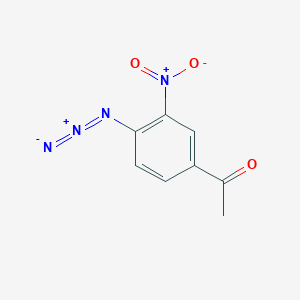
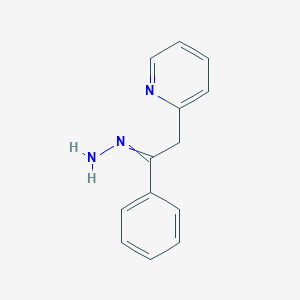


![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)
